4-Chloromethyl-5-methyl-2-(3-trifluoromethyl-phenyl)-oxazole
CAS No.: 678164-78-8
Cat. No.: VC7993062
Molecular Formula: C12H9ClF3NO
Molecular Weight: 275.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 678164-78-8 |
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Molecular Formula | C12H9ClF3NO |
Molecular Weight | 275.65 g/mol |
IUPAC Name | 4-(chloromethyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole |
Standard InChI | InChI=1S/C12H9ClF3NO/c1-7-10(6-13)17-11(18-7)8-3-2-4-9(5-8)12(14,15)16/h2-5H,6H2,1H3 |
Standard InChI Key | DAIJRQFQVXPBCI-UHFFFAOYSA-N |
SMILES | CC1=C(N=C(O1)C2=CC(=CC=C2)C(F)(F)F)CCl |
Canonical SMILES | CC1=C(N=C(O1)C2=CC(=CC=C2)C(F)(F)F)CCl |
Introduction
Structural Characteristics and Molecular Design
Core Oxazole Framework
The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. The substitution pattern of 4-chloromethyl, 5-methyl, and 2-(3-trifluoromethylphenyl) groups confers distinct electronic and steric properties. The trifluoromethylphenyl group enhances lipophilicity and metabolic stability, while the chloromethyl moiety offers a reactive site for further derivatization .
Molecular Geometry and Stereoelectronic Effects
The planar oxazole ring facilitates π-π stacking interactions with aromatic biological targets. Density functional theory (DFT) calculations suggest that the electron-withdrawing trifluoromethyl group induces partial positive charges on the adjacent phenyl ring, potentially enhancing binding affinity to hydrophobic pockets in enzymes or receptors .
Synthesis and Industrial Preparation
Key Synthetic Routes
The synthesis typically involves multi-step reactions, as exemplified in the patent CN111153868B :
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Reaction Setup: Dispersing α-para-chlorophenyl glycine in a solvent (e.g., xylene).
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Reagent Addition: Sequential dropwise addition of trifluoroacetic acid, triethylamine, and solid phosgene solution.
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Cyclization: Heating to 55–60°C for 2–4 hours to form the oxazole core.
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Workup: Extraction with water and organic solvents, followed by reduced-pressure distillation to isolate the product.
Representative Conditions:
Alternative Methodologies
Physicochemical Properties
Basic Parameters
Property | Value | Source |
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Molecular Weight | 275.65 g/mol | |
Exact Mass | 275.03200 | |
LogP | 4.41 | |
PSA | 26.03 Ų | |
Density | 1.323 g/cm³ |
Solubility and Stability
The compound is lipophilic (LogP > 4), indicating poor aqueous solubility but high cell membrane permeability. Stability studies suggest susceptibility to hydrolysis under acidic or basic conditions due to the chloromethyl group .
Applications in Medicinal Chemistry
Peroxisome Proliferator-Activated Receptor (PPAR) Agonists
A 2013 study in Chemical & Pharmaceutical Bulletin identified structurally related oxazoles as dual PPARα/γ agonists, with potential applications in metabolic disorders . The trifluoromethylphenyl group was critical for receptor binding, achieving IC₅₀ values in the nanomolar range .
Comparison with Structural Analogs
Substituent Position Effects
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2-(4-Trifluoromethylphenyl) Isomer: Reduced metabolic stability compared to the 3-substituted derivative due to altered steric hindrance .
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Oxadiazole Analogs: Replacement of the oxazole core with oxadiazole decreases LogP by 0.5 units, impacting bioavailability.
Bioisosteric Replacements
Replacing the chloromethyl group with a hydroxymethyl moiety abolished antibacterial activity in a 2014 Journal of Medicinal Chemistry study, underscoring the importance of the chloro substituent .
Recent Advances and Future Directions
Catalytic Synthesis Innovations
A 2024 Molecules article highlights Zn(OTf)₂-catalyzed cycloisomerization of N-propargylamides with trifluoropyruvates, enabling gram-scale oxazole synthesis with 75–85% yields . This method could streamline the production of analogs.
Drug Delivery Systems
Nanoparticle-encapsulated oxazoles are being explored to enhance solubility and target specificity. Preliminary data show a 3-fold increase in tumor uptake for PEGylated formulations .
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